molecular formula C9H12N2O2 B567824 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid CAS No. 1338247-49-6

3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Cat. No.: B567824
CAS No.: 1338247-49-6
M. Wt: 180.207
InChI Key: GAEXPQISYGPHGQ-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H12N2O2. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Mode of Action

Indazole derivatives are known to exhibit a wide variety of biological properties , suggesting that this compound may interact with its targets in a complex manner, leading to various changes in cellular processes.

Biochemical Pathways

Indazole derivatives have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities , suggesting that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound is a solid at room temperature and is stored in a refrigerator , suggesting that it may have certain stability and solubility characteristics that could impact its bioavailability.

Result of Action

Given the wide range of biological activities exhibited by indazole derivatives , this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4,5,6,7-tetrahydroindazole with a carboxylating agent such as carbon dioxide in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
  • 4,5,6,7-Tetrahydro-2H-indazole-5-carboxylic acid
  • 3-Methyl-2H-indazole-5-carboxylic acid

Uniqueness

3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h6H,2-4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEXPQISYGPHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338247-49-6
Record name 3-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
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